molecular formula C11H12ClNO3 B2389359 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene CAS No. 2231675-23-1

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Cat. No.: B2389359
CAS No.: 2231675-23-1
M. Wt: 241.67
InChI Key: MCTXXVYMXYWIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is an organic compound with the molecular formula C11H12ClNO3. This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce the nitro group.

    Chlorination: The compound is then chlorinated to add the chloro group.

    Methylation: Finally, the methyl group is introduced to complete the synthesis.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products .

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethoxy groups contribute to the compound’s stability and reactivity, influencing its overall activity .

Comparison with Similar Compounds

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene can be compared with similar compounds such as:

    1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    1-Chloro-2-(cyclopropylmethoxy)-4-methoxybenzene: Contains a methoxy group instead of a nitro group, leading to different chemical properties and uses.

    1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTXXVYMXYWIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.